

In Vitro Activity of SOMCL-863: A Technical Overview

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Compound of Interest

Compound Name: SOMCL-863

Cat. No.: B15580289

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is based on publicly available data, which is limited to the abstract of the primary research article. Access to the full scientific paper and its supplementary materials, containing the complete dataset and detailed experimental protocols, could not be obtained. Therefore, the quantitative data and methodologies presented here are incomplete and should be considered as a preliminary overview.

Core Findings from Available Data

SOMCL-863 is identified as a novel, selective, and orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.^[1] Preclinical studies indicate that it demonstrates both in vitro and in vivo antitumor activity. The compound effectively abrogates c-Met signaling pathways, leading to a significant reduction in c-Met-dependent cellular processes crucial for cancer progression.

In Vitro Efficacy

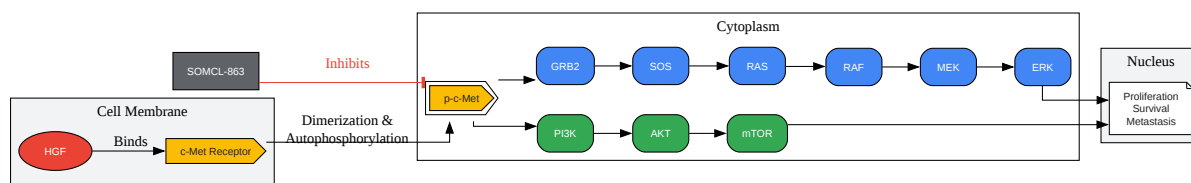
Based on the available abstract, **SOMCL-863** has been shown to impair several key cellular functions in c-Met dependent cancer cells, including:

- Cell Proliferation: Inhibition of uncontrolled cell growth.

- Migration and Invasion: Reduction in the ability of cancer cells to move and invade surrounding tissues.
- Cell Scattering and Invasive Growth: Diminished capacity for cells to dissociate from a primary tumor and grow into adjacent tissues.

Mechanism of Action: Targeting the c-Met Signaling Pathway

SOMCL-863 functions by directly inhibiting the kinase activity of the c-Met receptor. The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that promote cell growth, survival, and metastasis. By blocking the initial phosphorylation of c-Met, **SOMCL-863** effectively shuts down these oncogenic signals.



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Caption: Simplified c-Met signaling pathway and the inhibitory action of **SOMCL-863**.

Quantitative Data

Due to the inability to access the full research publication, a comprehensive table of quantitative data, such as IC₅₀ values across various cell lines and kinase selectivity profiles, cannot be provided. The abstract of the primary study indicates that **SOMCL-863** is a

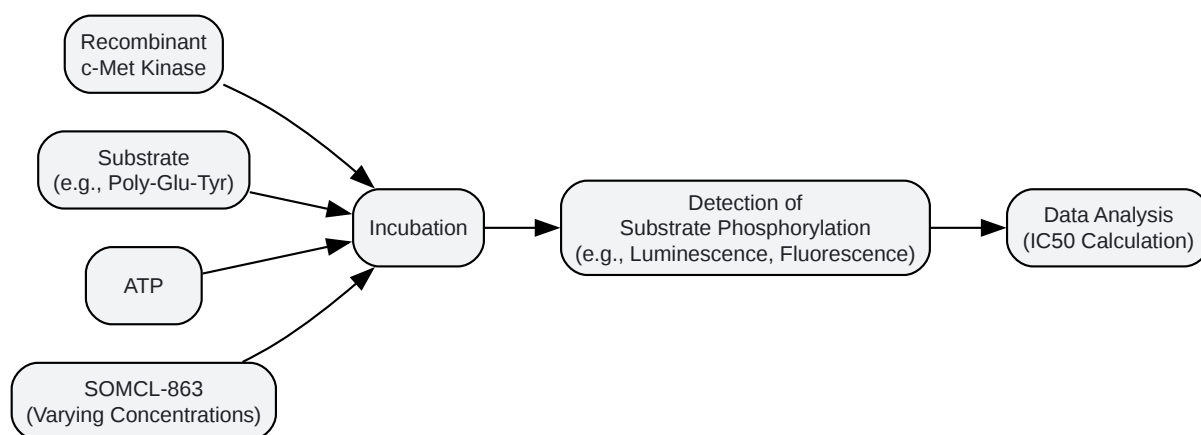
"selective" c-Met inhibitor, implying that it has been tested against a panel of other kinases and found to be more potent against c-Met.

Experimental Protocols

Detailed experimental protocols for the in vitro assays are not available in the public abstract. However, based on the described outcomes, the following standard assays were likely employed:

1. c-Met Kinase Activity Assay:

- Purpose: To determine the direct inhibitory effect of **SOMCL-863** on c-Met kinase activity.
- General Workflow:

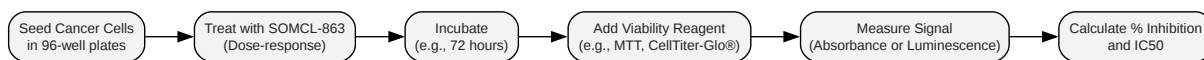


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Caption: A typical workflow for an in vitro kinase inhibition assay.

2. Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®):

- Purpose: To measure the effect of **SOMCL-863** on the growth and viability of cancer cell lines.
- General Workflow:

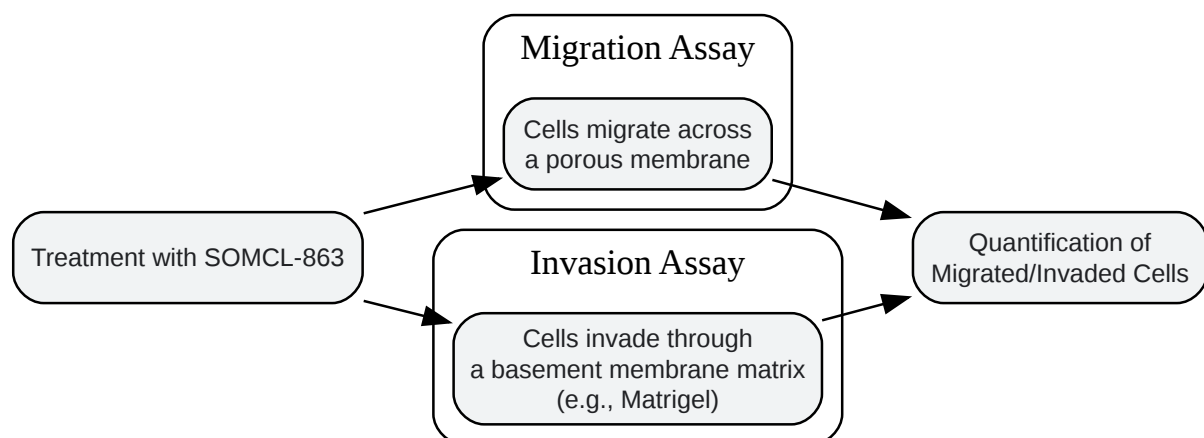


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Caption: A generalized workflow for a cell-based proliferation/viability assay.

3. Cell Migration and Invasion Assays (e.g., Transwell or Scratch Assay):

- Purpose: To assess the impact of **SOMCL-863** on the migratory and invasive potential of cancer cells.
- Logical Relationship:

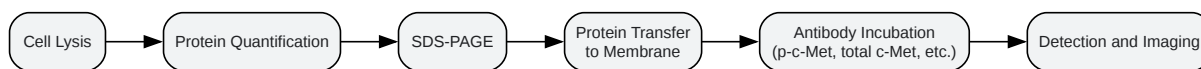


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Caption: The relationship between migration and invasion assays in evaluating **SOMCL-863**.

4. Western Blot Analysis:

- Purpose: To confirm the inhibition of c-Met phosphorylation and downstream signaling proteins in cells treated with **SOMCL-863**.
- General Workflow:



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Caption: A standard workflow for Western blot analysis.

Conclusion

The publicly available information on **SOMCL-863** strongly suggests its potential as a selective c-Met inhibitor with significant anti-cancer properties in vitro. It effectively targets the c-Met signaling pathway, leading to the inhibition of key cellular processes that drive tumor progression. However, a comprehensive understanding of its potency, selectivity, and the precise experimental conditions under which these effects were observed is limited by the lack of access to the full research article. For a complete and detailed technical guide, the original publication by Wang L, et al., in Cancer Letters, 2014, volume 351, issue 1, pages 143-150, and its supplementary materials are essential.

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References

- 1. promo.aaas.org [promo.aaas.org]
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